5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Overview
Description
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves multiple steps, typically starting with the preparation of the core triazine structure. The synthetic route often includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenoxy group: This step involves the substitution reaction where a chlorophenoxy group is introduced to the triazine ring.
Attachment of the trifluoromethyl phenyl group: This is typically done through a radical trifluoromethylation process.
Final functionalization: The compound is then functionalized with the diethyl groups to complete the synthesis.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group but have different core structures and properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-3-29(4-2)20(30)17-19(31-16-10-8-15(22)9-11-16)26-18(28-27-17)13-6-5-7-14(12-13)21(23,24)25/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGOBZERDUZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699454 | |
Record name | 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921620-16-8 | |
Record name | 5-(4-Chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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